6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
The compound “6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of aminopyrazole . It is a complex organic compound that belongs to the class of pyrazolopyridines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The presence of certain functional groups can be confirmed using IR spectroscopy . The molecular structure can be analyzed using NMR spectroscopy .Scientific Research Applications
Antibacterial Properties
6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives have been evaluated for antibacterial activities. Some compounds in this category have demonstrated significant antibacterial properties. This research suggests potential applications in developing new antibacterial agents (Maqbool et al., 2014).
Structural and Vibrational Analysis
Studies involving the structural and vibrational spectra of related compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been conducted. These studies help in understanding the molecular structure and properties, which are crucial for developing new pharmaceuticals and materials (Bahgat et al., 2009).
Synthesis Methods
Research has been done on efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives. These synthesis methods are important for pharmaceutical development and the creation of new compounds with potential therapeutic applications (Ghaedi et al., 2015).
Antiviral Activity
Certain derivatives of this compound have been synthesized and tested for antiviral activity. These studies have shown promising results against viruses like Herpes simplex, indicating potential use in antiviral drug development (Bernardino et al., 2007).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into molecular interactions and stability, important for drug design and material science applications. Such analyses contribute to a deeper understanding of the physical and chemical properties of these compounds (Rao et al., 2020).
Future Directions
The future directions for the study of this compound could include further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient synthetic strategies for the preparation of this compound and related derivatives could be another area of future research .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been found to interact with a variety of biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine core can interact with various biological targets, potentially leading to a variety of biochemical changes .
Result of Action
Some compounds in the pyrazolo[3,4-b]pyridine family have been found to exhibit antibacterial activities , suggesting potential cellular effects.
Properties
IUPAC Name |
6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-11-9-13(16(20)21)14-10(2)18-19(15(14)17-11)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNCJSSRKGJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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